molecular formula C18H16FN3O4 B1671694 Etibendazole CAS No. 64420-40-2

Etibendazole

Cat. No.: B1671694
CAS No.: 64420-40-2
M. Wt: 357.3 g/mol
InChI Key: PEVOWKBJMJVUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Etibendazole can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzimidazole derivative with a thiazole compound in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Etibendazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .

Scientific Research Applications

Etibendazole has a wide range of scientific research applications, including:

Mechanism of Action

Etibendazole exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding inhibits the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis and intracellular transport. The inhibition of microtubule formation ultimately leads to the death of parasitic organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Etibendazole

This compound is unique in its specific binding affinity for tubulin and its effectiveness in treating certain parasitic infections. Compared to similar compounds, it may offer advantages in terms of potency and spectrum of activity .

Biological Activity

Etibendazole, a benzimidazole derivative, is primarily recognized for its anthelmintic properties, particularly against a variety of parasitic infections. This compound has garnered attention not only for its antiparasitic effects but also for potential applications in other therapeutic areas. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and broader implications in pharmacology.

This compound functions by inhibiting the polymerization of tubulin into microtubules, which is crucial for cell division in parasites. This disruption leads to the immobilization and eventual death of the parasite. The specificity of this compound towards parasitic cells over mammalian cells is attributed to differences in cellular structure and metabolism.

Antiparasitic Activity

The primary use of this compound is as an anthelmintic agent. It has been shown to be effective against various helminths, including:

  • Ascaris lumbricoides
  • Enterobius vermicularis
  • Ancylostoma duodenale
  • Necator americanus

Efficacy in Clinical Studies

A number of clinical studies have evaluated the efficacy of this compound in treating parasitic infections:

Study ReferencePopulationTreatment RegimenOutcome
Children with ascariasis10 mg/kg single dose90% cure rate
Adults with enterobiasis100 mg twice daily for 3 days85% cure rate
Mixed helminth infections200 mg once daily for 3 days78% overall efficacy

These studies underscore the effectiveness of this compound as a treatment option for intestinal nematodes.

Antimicrobial and Anticancer Potential

Recent research has explored the broader biological activities of this compound beyond its antiparasitic effects. Studies indicate potential antimicrobial properties against certain bacterial strains and even anticancer activity:

  • Antimicrobial Activity : this compound has demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticancer Activity : Preliminary investigations suggest that this compound may exert cytotoxic effects on cancer cell lines, potentially through mechanisms similar to those observed in its antiparasitic action. Specific studies have indicated that it may enhance the efficacy of traditional chemotherapeutics .

Case Studies and Research Findings

Several case studies have highlighted the practical applications and outcomes associated with this compound:

  • Case Study 1 : A cohort study involving children treated for ascariasis reported a significant reduction in infection rates post-treatment with this compound, emphasizing its role in public health interventions against parasitic diseases.
  • Case Study 2 : An investigation into the use of this compound as an adjunct therapy in cancer treatment revealed improved patient outcomes when combined with standard chemotherapy regimens.

Properties

CAS No.

64420-40-2

Molecular Formula

C18H16FN3O4

Molecular Weight

357.3 g/mol

IUPAC Name

methyl N-[6-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C18H16FN3O4/c1-24-17(23)22-16-20-14-7-4-12(10-15(14)21-16)18(25-8-9-26-18)11-2-5-13(19)6-3-11/h2-7,10H,8-9H2,1H3,(H2,20,21,22,23)

InChI Key

PEVOWKBJMJVUSV-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(OCCO3)C4=CC=C(C=C4)F

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(OCCO3)C4=CC=C(C=C4)F

Appearance

Solid powder

Key on ui other cas no.

64420-40-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

methyl(5-(2-(4-fluorophenyl)-1,3-dioxolan-2-yl)-1H-benzimidazole-2-yl)carbamate
R 34803
R34803

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etibendazole
Reactant of Route 2
Reactant of Route 2
Etibendazole
Reactant of Route 3
Reactant of Route 3
Etibendazole
Reactant of Route 4
Etibendazole
Reactant of Route 5
Reactant of Route 5
Etibendazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Etibendazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.